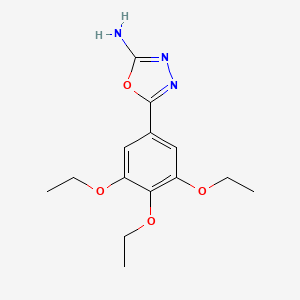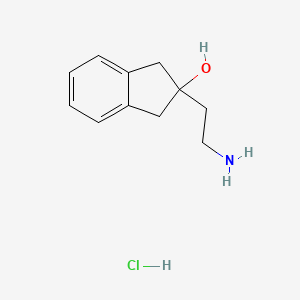
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
While specific synthesis methods for “5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine” were not found, compounds with the TMP group have been incorporated in a wide range of therapeutically interesting drugs .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .
Scientific Research Applications
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine has been studied extensively for its potential applications in various scientific fields. It has been used in the synthesis of peptide-based nanomaterials for drug delivery, as well as in the synthesis of fluorescent probes for bioimaging. It has also been used as a catalyst in organic synthesis and as a building block for the synthesis of heterocyclic compounds. Additionally, this compound has been used as a model compound for the study of the structure-activity relationships of oxadiazole derivatives.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets and inhibit their function, leading to their diverse bioactivity effects . For instance, the inhibition of tubulin and Hsp90 can disrupt the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Advantages and Limitations for Lab Experiments
The use of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine in laboratory experiments has a number of advantages. First, the compound is relatively stable and can be easily stored and handled. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. Furthermore, it has a wide range of applications in various scientific fields. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound can be toxic in high concentrations and can be difficult to handle due to its reactivity.
Future Directions
There are a number of potential future directions for the use of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine. First, further research is needed to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of the compound in drug delivery and bioimaging. Furthermore, further research is needed to explore the potential of the compound as a catalyst for organic synthesis and as a building block for the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of the compound as a model compound for the study of the structure-activity relationships of oxadiazole derivatives.
Synthesis Methods
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine can be synthesized using a variety of methods. The most commonly used method is the reaction of 3,4,5-triethoxybenzaldehyde with 1,3,4-oxadiazole-2-amine in the presence of a base such as sodium carbonate. This reaction can be carried out in either aqueous or organic solvents. Other methods for the synthesis of this compound include the reaction of 3,4,5-triethoxybenzaldehyde with 1,3,4-oxadiazole-2-amine in the presence of a strong base such as potassium hydroxide, or the reaction of 3,4,5-triethoxybenzaldehyde and 1,3,4-oxadiazole-2-amine in the presence of a strong acid such as hydrochloric acid.
Safety and Hazards
properties
IUPAC Name |
5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-4-18-10-7-9(13-16-17-14(15)21-13)8-11(19-5-2)12(10)20-6-3/h7-8H,4-6H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNHBCNZWXLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2617440.png)

![(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617443.png)
![Benzo[d]isothiazole-6-carboxylic acid](/img/structure/B2617444.png)
![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617445.png)

![N-(3-methoxybenzyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2617448.png)

![2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2617451.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2617452.png)


![N-(2-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2617458.png)